Allyl valerate

Description

Contextualization within the Ester Class of Organic Compounds

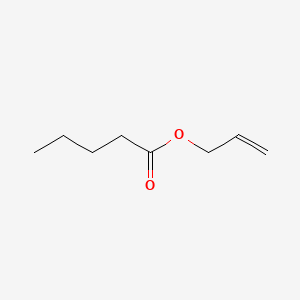

Allyl valerate (B167501) is structurally defined as the ester of allyl alcohol and valeric acid. chemblink.com Esters are a fundamental class of organic compounds characterized by the presence of a carboxyl group (-COO-) linking two alkyl or aryl groups. In the case of allyl valerate, the molecular formula is C8H14O2. nih.govthegoodscentscompany.com The IUPAC name for this compound is prop-2-enyl pentanoate. nih.govplantaedb.com

It belongs to the sub-class of fatty acid esters, which are carboxylic ester derivatives of fatty acids. hmdb.cafoodb.ca The presence of the allyl group, with its carbon-carbon double bond, and the pentanoate (valerate) chain contribute to its specific chemical and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 6321-45-5 nih.govchemblink.com |

| Molecular Formula | C8H14O2 nih.govthegoodscentscompany.com |

| Molecular Weight | 142.20 g/mol nih.govchemblink.com |

| IUPAC Name | prop-2-enyl pentanoate nih.govplantaedb.com |

| Synonyms | Allyl pentanoate, Pentanoic acid, 2-propenyl ester, Valeric acid allyl ester nih.govchemblink.com |

Significance in Contemporary Chemical Research

The primary application of this compound lies in the flavor and fragrance industry, where it is utilized as a synthetic flavoring agent. thegoodscentscompany.comparchem.com Its fruity aroma makes it a valuable component in the formulation of various food and cosmetic products.

In polymer chemistry, allyl esters, including this compound, are of research interest. For instance, studies have investigated the radical copolymerization of allyl esters with other monomers, such as vinyl acetate (B1210297). researchgate.net Research has explored the reactivity ratios of this compound with vinyl acetate, providing insights into the copolymerization behavior of these monomers. researchgate.net Such studies are crucial for developing new polymeric materials with tailored properties. Another related compound, allyl cyclohexane (B81311) valerate, is noted for its role in forming cross-linked polymers when reacting with hydrosiloxane. biosynth.com

Historical Perspectives on Allyl Ester Investigations

The investigation of allyl esters is part of the broader history of ester synthesis and characterization, which dates back to the 19th century. The synthesis of various esters, including those with fruity and floral scents, was a significant area of exploration for early organic chemists.

Historically, the production of allyl acetate, a related allyl ester, has been achieved through methods like the acetoxylation of propylene (B89431). chemicalbook.com Allyl alcohol, a key precursor for allyl esters, has been produced industrially through processes such as the isomerization of propylene oxide and the chlorination of propylene at high temperatures. researchgate.net These foundational developments in allyl chemistry paved the way for the synthesis and investigation of a wide array of allyl esters, including this compound.

Current Gaps and Future Directions in this compound Research

While this compound is well-established as a flavoring agent, there appear to be gaps in the publicly available research concerning its other potential applications. Based on a literature review, only a limited number of articles have been published specifically on this compound. hmdb.cafoodb.ca

Future research could explore several avenues:

Advanced Polymer Synthesis: Further investigation into the copolymerization of this compound with a wider range of monomers could lead to the development of novel polymers with specific functionalities. Understanding the influence of the allyl group on polymer properties remains an area for deeper exploration.

Biocatalysis: The use of enzymes for the synthesis of esters is a growing field. Research into the enzymatic synthesis of this compound could offer more sustainable and efficient production methods compared to traditional chemical synthesis.

Material Science: The potential for incorporating this compound into smart materials, such as sensors or responsive polymers, has not been extensively studied. The reactivity of the allyl double bond could be exploited for creating functional materials.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless clear liquid (estimated) thegoodscentscompany.com |

| Boiling Point | 164.0 to 165.0 °C at 760.00 mm Hg nih.govthegoodscentscompany.com |

| Flash Point | 138.00 °F (58.89 °C) TCC thegoodscentscompany.com |

| Specific Gravity | 0.99900 to 1.00500 @ 25.00 °C thegoodscentscompany.com |

| Vapor Pressure | 1.445000 mmHg @ 25.00 °C (estimated) thegoodscentscompany.com |

Synthetic Methodologies and Chemical Derivatization of this compound

This compound, also known as allyl pentanoate, is a fatty acid ester with applications in the flavor and fragrance industry. Its synthesis is primarily achieved through direct esterification of valeric acid with allyl alcohol or via transesterification reactions. These methodologies are continuously being refined to enhance yield, selectivity, and environmental sustainability.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-8(9)10-7-4-2/h4H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYXVVREDGESBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212577 | |

| Record name | Allyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

164.00 to 165.00 °C. @ 760.00 mm Hg | |

| Record name | Allyl valerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6321-45-5 | |

| Record name | 2-Propen-1-yl pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6321-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006321455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6321-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZV641464H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allyl valerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatization of Allyl Valerate

Direct Esterification Routes

Direct esterification, a widely employed method for producing esters, involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. In the case of allyl valerate (B167501), this entails the reaction of valeric acid with allyl alcohol.

Catalytic Systems for Direct Esterification of Valeric Acid with Allyl Alcohol

A variety of catalytic systems have been investigated for the direct esterification of carboxylic acids with alcohols. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts : Traditional homogeneous catalysts for esterification include mineral acids such as sulfuric acid and p-toluenesulfonic acid. google.com While effective, these catalysts can be corrosive and difficult to separate from the reaction mixture, often requiring neutralization and generating waste. google.com

Heterogeneous Catalysts : To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. mdpi.comdtu.dknih.gov These catalysts are easily separable from the reaction mixture, reusable, and often more environmentally benign. researchgate.net A prominent example is the macroporous sulfonic acid resin, Amberlyst-15, which has demonstrated high catalytic activity and selectivity in various esterification reactions. researchgate.netarkat-usa.orgbenthamopen.comnih.gov Other solid acid catalysts, such as silica-supported acids and zeolites, have also been employed. organic-chemistry.orggoogle.com

Palladium-Based Catalysts : More advanced catalytic systems involving palladium have been developed for the direct synthesis of allylic esters from terminal olefins and carboxylic acids. nih.govorganic-chemistry.org These methods offer a different pathway to allyl esters, though their application specifically for allyl valerate from valeric acid and allyl alcohol is less commonly documented.

Table 1: Comparison of Catalytic Systems for Direct Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric acid, p-toluenesulfonic acid | High reaction rates | Corrosive, difficult to separate, waste generation |

| Heterogeneous Acid | Amberlyst-15, Zeolites, Silica-supported acids | Easily separable, reusable, environmentally friendly | Potentially lower activity than homogeneous catalysts |

| Palladium-Based | Pd(II)/sulfoxide systems | High selectivity, mild reaction conditions | High cost of catalyst, potential for metal contamination |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the direct esterification of valeric acid with allyl alcohol are significantly influenced by several reaction parameters. The optimization of these conditions is crucial for an efficient synthesis process.

Molar Ratio of Reactants : An excess of one reactant, typically the alcohol, is often used to shift the reaction equilibrium towards the formation of the ester.

Catalyst Loading : The amount of catalyst used affects the reaction rate. An optimal loading needs to be determined to ensure a high conversion rate without unnecessary cost or side reactions.

Temperature : The reaction temperature influences the rate of reaction and the position of the equilibrium. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions such as ether formation from the allyl alcohol. google.com

Reaction Time : The reaction is monitored over time to determine the point at which maximum conversion is achieved.

Studies on the esterification of valeric acid with other alcohols, such as ethanol (B145695), have shown that high conversions (over 99%) can be achieved by optimizing these parameters. rsc.orgresearchgate.net For instance, in the synthesis of isoamyl isovalerate, a molar ratio of 1:1, a specific ionic liquid catalyst molar ratio of 0.66, and a reaction time of 4 hours at 110°C were found to be optimal for achieving a 90.34% acid conversion. researchgate.net These principles of optimization are directly applicable to the synthesis of this compound.

Solvent Effects on Esterification Efficiency

The choice of solvent can have a significant impact on the efficiency of the esterification reaction. elsevierpure.com Solvents can influence the reaction equilibrium and the solubility of reactants and products. In many industrial applications, solvent-free systems are preferred to reduce cost and environmental impact.

A key challenge in direct esterification is the formation of water as a byproduct, which can shift the equilibrium back towards the reactants. To overcome this, azeotropic removal of water is a common strategy. google.com An azeotrope-forming solvent, such as benzene (B151609) or toluene, is added to the reaction mixture. The azeotrope of the solvent and water is then distilled off, effectively removing water and driving the reaction to completion. google.com In the synthesis of diallyl phthalate (B1215562), diallyl ether has been used as an azeotrope former. google.com

Transesterification Approaches

Transesterification is an alternative route to ester synthesis that involves the reaction of an ester with an alcohol in the presence of a catalyst. This method can be particularly advantageous when the direct esterification is challenging or when a milder reaction pathway is desired.

Enzymatic Transesterification for this compound Synthesis

Enzymatic catalysis, particularly using lipases, has emerged as a green and highly selective method for ester synthesis. nih.govnih.gov Lipases are effective biocatalysts that can function under mild conditions, often with high chemo-, regio-, and enantioselectivity. nih.gov

Lipase (B570770) Selection : A variety of lipases have been utilized for ester synthesis, with Candida antarctica lipase B (CALB), often immobilized as Novozym 435, being one of the most widely used and effective. researchgate.netmdpi.comrsc.orgnih.gov Other lipases, such as those from Pseudomonas fluorescens and Candida rugosa, have also been employed. researchgate.net

Reaction Conditions : Enzymatic transesterification is typically carried out under mild temperatures and in organic solvents or solvent-free systems. The choice of solvent can significantly impact enzyme activity and stability. The removal of the alcohol byproduct is also important to drive the reaction forward.

Advantages : The use of enzymes offers several benefits, including high specificity, which minimizes side reactions, and the ability to operate under mild conditions, which reduces energy consumption and the risk of thermal degradation of products. nih.gov Immobilized enzymes can also be easily recovered and reused. bcrec.id

Table 2: Common Lipases in Enzymatic Ester Synthesis

| Lipase Source | Common Name/Form | Key Characteristics |

|---|---|---|

| Candida antarctica lipase B | Novozym 435 (immobilized) | High thermal stability, broad substrate specificity, widely used. rsc.orgnih.gov |

| Pseudomonas fluorescens | LAK | Enantiomer-selective acylation. researchgate.net |

| Candida rugosa | CRL | Used in sequential kinetic resolutions. researchgate.net |

| Thermomyces lanuginosus | Lipozyme TL IM | Effective in solvent-free systems. researchgate.net |

Chemical Transesterification with Allyl Donors

Chemical transesterification for the synthesis of this compound would involve reacting a simple alkyl ester of valeric acid (e.g., methyl valerate or ethyl valerate) with an allyl donor, such as allyl alcohol or allyl acetate (B1210297), in the presence of a suitable catalyst.

Catalysts : A range of catalysts can be employed for chemical transesterification. These include strong acids, strong bases (e.g., sodium methoxide), and organometallic compounds. organic-chemistry.org For instance, a process for producing allyl esters of aromatic carboxylic acids uses metal alkoxide catalysts. google.com Tetranuclear zinc clusters have also been shown to be effective for transesterification under mild conditions. organic-chemistry.org

Allyl Donors : The most common allyl donor is allyl alcohol. The reaction involves exchanging the alkyl group of the valerate ester with the allyl group from the alcohol. Alternatively, another allyl ester, such as allyl acetate, can be used. google.com

Process Considerations : To achieve high yields, it is often necessary to remove the alcohol or ester byproduct formed during the reaction to shift the equilibrium towards the desired product. In the production of diallyl phthalate from dialkyl esters, the removal of the alcohol byproduct by distillation is a key step. google.com

Alternative Synthetic Strategies for this compound and Related Esters

While traditional esterification methods, such as the Fischer-Speier esterification involving the reaction of valeric acid and allyl alcohol in the presence of an acid catalyst, are commonly employed, several alternative strategies offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

A prominent alternative approach for the synthesis of allyl esters like this compound involves the direct functionalization of an allylic C-H bond. Palladium-catalyzed allylic C-H activation has emerged as a powerful tool in this regard. This method circumvents the need for pre-functionalized starting materials, such as allyl alcohol. In a hypothetical synthesis of this compound using this method, a suitable pentanoate source could be coupled with an allyl-containing substrate in the presence of a palladium catalyst. The mechanism generally involves the formation of a π-allylpalladium complex, which then undergoes nucleophilic attack by the carboxylate.

Another strategy within allylic functionalization is the use of selenium-π-acid catalysis. This can facilitate regiocontrolled allylic functionalization, offering a pathway to specific isomers of allyl esters.

Modern organic synthesis has introduced several advanced methodologies applicable to the construction of allyl esters.

Transesterification: This method involves the reaction of an ester with an alcohol in the presence of a catalyst. For the synthesis of this compound, this could involve the reaction of methyl or ethyl valerate with allyl alcohol. This equilibrium-driven reaction can be pushed towards the product by removing the lower-boiling alcohol byproduct. Catalysts for transesterification can be acidic, basic, or enzymatic. Metal alkoxides are also effective catalysts for this transformation.

Enzymatic Synthesis: Lipases are widely used as biocatalysts for ester synthesis due to their high selectivity and mild reaction conditions. The enzymatic synthesis of this compound can be achieved by the esterification of valeric acid and allyl alcohol or by transesterification. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, making the process more sustainable. For instance, lipase from Candida antarctica has been successfully used for the synthesis of various flavor esters.

Olefin Metathesis: Cross-metathesis reactions catalyzed by ruthenium-based catalysts, such as the Grubbs catalyst, can be a versatile method for synthesizing functionalized allyl esters. For example, the cross-metathesis of a simple alkene with an allyl carboxylate could potentially be used to construct more complex allyl esters. This methodology is particularly useful for creating analogs with modified allyl groups.

A comparison of these advanced methodologies is presented in the table below.

| Methodology | Description | Advantages | Potential Challenges |

| Palladium-Catalyzed Allylic C-H Functionalization | Direct coupling of a carboxylate with an alkene via C-H activation. | Atom-economical, avoids pre-functionalization. | Catalyst cost and removal, regioselectivity control. |

| Transesterification | Exchange of the alkoxy group of an ester with an alcohol. | Readily available starting materials, various catalyst options. | Equilibrium-limited, may require removal of byproduct. |

| Enzymatic Synthesis | Use of lipases to catalyze esterification or transesterification. | High selectivity, mild conditions, environmentally friendly. | Enzyme cost and stability, slower reaction rates. |

| Olefin Metathesis | Carbon-carbon double bond redistribution between two alkenes. | High functional group tolerance, allows for complex structures. | Catalyst sensitivity to impurities, potential for side reactions. |

The synthesis of this compound is dependent on the availability of its precursors, namely a source of the valerate (pentanoate) group and the allyl group. Novel routes to these precursors can indirectly impact the synthesis of the final ester.

For the valerate moiety, functionalized aliphatic acid esters can be synthesized via the generation of alkyl radicals from silylperoxyacetals. This method allows for the introduction of various functional groups into the pentanoate chain, which can then be used to create a diverse library of this compound analogs.

For the allyl moiety, the development of methods for the synthesis of highly substituted chiral allylic boronates provides access to a wide range of functionalized allyl precursors. These can be used in subsequent coupling reactions to generate structurally diverse allyl esters.

Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of this compound is crucial for exploring its chemical space and for conducting structure-activity relationship (SAR) studies in various research contexts.

SAR studies are fundamental in medicinal chemistry and materials science to understand how specific structural features of a molecule influence its biological activity or physical properties. The synthesis of a focused library of this compound derivatives with systematic structural modifications is a key step in this process.

Modification of the Pentanoate Chain: The five-carbon chain of the valerate moiety offers several positions for modification.

Alkylation: Introduction of alkyl groups at the α, β, γ, or δ positions can probe the effect of steric bulk on activity.

Introduction of Functional Groups: Functional groups such as hydroxyl, amino, or keto groups can be introduced to explore the impact of polarity and hydrogen bonding potential.

Ring Structures: The linear pentanoate chain could be replaced with cyclic structures, such as cyclopentanecarboxylate, to investigate the effect of conformational rigidity.

Modification of the Allyl Group: The double bond in the allyl group is a key site for chemical modification.

Epoxidation: The double bond can be converted to an epoxide using reagents like meta-chloroperoxybenzoic acid (mCPBA). This introduces a reactive three-membered ring that can be further functionalized.

Dihydroxylation: The alkene can be dihydroxylated to form a diol using reagents such as osmium tetroxide or potassium permanganate (B83412). This adds polarity and potential hydrogen bonding sites.

Substitution on the Allyl Chain: The terminal carbons of the allyl group can be substituted with various groups to create more complex structures.

The following table summarizes potential derivatization strategies for SAR studies.

| Modification Site | Type of Modification | Potential Reagents/Methods | Purpose in SAR Studies |

| Pentanoate Chain (α-position) | Alkylation | LDA, Alkyl halide | Investigate steric effects near the ester group. |

| Pentanoate Chain (ω-position) | Introduction of a polar group | Oxidation, amination of a precursor | Probe for interactions with polar pockets in a target. |

| Allyl Group (Double Bond) | Epoxidation | mCPBA, Dimethyldioxirane | Introduce a reactive handle, alter stereochemistry. |

| Allyl Group (Double Bond) | Dihydroxylation | OsO₄/NMO, cold KMnO₄ | Increase polarity, introduce hydrogen bond donors. |

The development of analogs of this compound can be aimed at enhancing specific properties or targeting particular biological or material science applications.

Analogs with Modified Ester Linkage: The ester linkage itself can be replaced with other functional groups to create isosteres with potentially different chemical stability and biological activity. For example, an amide linkage could be introduced by reacting an allylamine (B125299) with valeric acid or its derivatives.

Analogs from Cross-Metathesis: Olefin cross-metathesis provides a powerful platform for the synthesis of a wide array of this compound analogs. By reacting this compound with different alkenes in the presence of a ruthenium catalyst, the terminal vinyl group can be replaced with a variety of substituents. This allows for the systematic variation of the steric and electronic properties of the allyl moiety. For instance, reacting this compound with an alkene containing a fluorescent tag could yield a probe for biological imaging studies.

Analogs with Branched Allyl Groups: The synthesis of esters with branched allyl groups can be achieved through palladium-catalyzed allylation of ketenes. This methodology could be adapted to produce α-allyl esters with varying substitution patterns, leading to analogs with different three-dimensional shapes.

Advanced Spectroscopic and Structural Characterization of Allyl Valerate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for the elucidation of molecular structures. For allyl valerate (B167501), various NMR techniques offer a complete picture of its proton and carbon framework.

Proton NMR (¹H NMR) Analysis of Allyl Valerate Structure

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different sets of protons within the molecule. The integration of these signals confirms the number of protons in each environment, while the splitting patterns, or multiplicities, reveal the number of neighboring protons.

The signals in the ¹H NMR spectrum of this compound can be assigned as follows:

A multiplet in the downfield region corresponds to the vinyl proton (-CH=).

Two distinct signals are observed for the terminal vinyl protons (=CH₂).

A doublet is characteristic of the methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-).

A triplet corresponds to the methylene protons alpha to the carbonyl group (-CH₂CO-).

A sextet is observed for the methylene protons beta to the carbonyl group.

A triplet in the most upfield region represents the terminal methyl protons (-CH₃).

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| -CH= | 5.91 | m |

| =CH₂ | 5.32 | d |

| =CH₂ | 5.23 | d |

| -OCH₂- | 4.576 | d |

| -CH₂CO- | 2.34 | t |

| -CH₂CH₂CO- | 1.62 | sext |

| -CH₃ | 0.93 | t |

Data sourced from a 90 MHz spectrum in CDCl₃. chemicalbook.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, providing a carbon count and information about their chemical environment.

The predicted ¹³C NMR spectrum would show signals for the carbonyl carbon, the two vinyl carbons, the methylene carbon of the allyl group, and the three distinct carbons of the valerate chain.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C=O | 173.1 |

| -CH= | 132.5 |

| =CH₂ | 118.2 |

| -OCH₂- | 65.0 |

| -CH₂CO- | 34.1 |

| -CH₂CH₂CO- | 27.0 |

| -CH₂CH₃ | 22.3 |

| -CH₃ | 13.7 |

Note: This is a predicted spectrum and actual experimental values may vary slightly.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the this compound molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the coupling between the protons on adjacent carbons in both the allyl and valerate moieties. For instance, it would show a correlation between the -OCH₂- protons and the -CH= proton.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu Each cross-peak links a proton signal on one axis to a carbon signal on the other, allowing for unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.educolumbia.edu For this compound, HMBC is crucial for confirming the ester linkage by showing a correlation between the -OCH₂- protons of the allyl group and the carbonyl carbon (C=O) of the valerate group.

Application of NMR for Purity Assessment and Isomeric Differentiation

NMR spectroscopy is a powerful tool for assessing the purity of organic compounds. researchgate.netkoreascience.kr The presence of impurity signals in the ¹H or ¹³C NMR spectrum can be readily detected. Quantitative NMR (qNMR) can be employed to determine the purity of an this compound sample by integrating the signals of the analyte against those of a certified internal standard. researchgate.neteurl-pesticides.eu

Furthermore, NMR is highly effective in distinguishing between isomers. azom.commagritek.com For example, this compound can be clearly differentiated from its isomer, pentyl acrylate, by analyzing the chemical shifts and splitting patterns in the ¹H NMR spectrum. The signals corresponding to the allyl group in this compound would be absent in the spectrum of pentyl acrylate, which would instead show signals characteristic of a pentyl group. Similarly, isomers like allyl isovalerate would exhibit different splitting patterns and chemical shifts for the alkyl chain protons. chemicalbook.com

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Fragmentation Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for identifying volatile compounds like this compound in a mixture and for analyzing their mass spectra. iitd.ac.in

Upon entering the mass spectrometer, this compound is ionized, typically by electron impact (EI), which causes the molecule to fragment in a predictable manner. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance.

The fragmentation of this compound is initiated by the loss of an electron to form a molecular ion (M⁺). This unstable ion then undergoes further fragmentation. gbiosciences.com Key fragmentation pathways for esters include cleavage at the C-O bond and rearrangements like the McLafferty rearrangement. gbiosciences.com

The mass spectrum of this compound is characterized by a prominent peak corresponding to the acylium ion [CH₃(CH₂)₃CO]⁺ at m/z 85. nih.gov Another significant fragment is the allyl cation [CH₂=CHCH₂]⁺ at m/z 41. researchgate.net Other notable fragments arise from the cleavage of the pentyl chain.

Table 3: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 85 | [CH₃(CH₂)₃CO]⁺ |

| 57 | [C₄H₉]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

| 29 | [C₂H₅]⁺ |

Data sourced from the Human Metabolome Database and PubChem. nih.govhmdb.ca

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. For this compound, the theoretically calculated exact mass is 142.099379685 g/mol . plantaedb.comnih.gov Experimental data from HRMS analysis confirms this, providing a cornerstone for its structural identification.

Table 1: Exact Mass Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C8H14O2 | plantaedb.com |

| Exact Mass | 142.099379685 g/mol | plantaedb.comnih.gov |

| InChI Key | PWYXVVREDGESBB-UHFFFAOYSA-N | plantaedb.com |

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Mechanistic Studies

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for studying non-covalent interactions and reaction mechanisms in solution. scielo.bruvic.ca It allows for the gentle transfer of ions from solution to the gas phase, preserving their structural integrity. scielo.br While detailed ESI-MS mechanistic studies specifically on this compound are not extensively published, the technique is widely applied to understand the fragmentation patterns and reaction intermediates of similar ester compounds. nih.govacs.org In ESI-MS, this compound would typically be protonated or form adducts with cations like sodium or potassium, which are often present as contaminants. uvic.ca The subsequent fragmentation of this parent ion in the mass spectrometer provides valuable information about the molecule's structure. For instance, the fragmentation of related allyl esters has been studied to understand complex reaction mechanisms. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. upc.edu The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its ester and alkene functionalities. A strong absorption band is typically observed around 1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester linkage usually appear in the region of 1250-1150 cm⁻¹. Furthermore, the presence of the allyl group is confirmed by the C=C stretching vibration around 1645 cm⁻¹ and the C-H stretching vibrations of the vinyl group, which are typically found just above 3000 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | ~1740 |

| C-O (Ester) | Stretching | ~1250-1150 |

| C=C (Alkene) | Stretching | ~1645 |

| =C-H (Alkene) | Stretching | >3000 |

Note: The exact positions of the peaks can vary slightly depending on the specific experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. jove.com this compound, containing a π system in its allyl group, is expected to exhibit absorption in the UV region due to π → π* transitions. jove.com The carbonyl group of the ester also has n → π* transitions. Generally, for unconjugated esters, the π → π* transition occurs at a shorter wavelength, often below 200 nm, while the weaker n → π* transition of the carbonyl group appears at a longer wavelength, typically around 210-220 nm. The exact wavelength of maximum absorbance (λmax) is influenced by the solvent used for the analysis. rsc.org

Chromatographic Separation and Quantification Methods

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds like this compound. gcms.cz It is widely used to determine the purity of a sample and to quantify the amount of the compound present. In a typical GC analysis, a sample of this compound is vaporized and injected into a capillary column. The compound travels through the column at a rate that depends on its volatility and its interaction with the stationary phase of the column. This results in a characteristic retention time that can be used for identification. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. researchgate.net The purity of the this compound sample can be determined by the relative area of its peak in the resulting chromatogram. Kovats retention indices are also used to standardize retention times across different systems. nih.gov

Table 3: Gas Chromatography Data for this compound

| Parameter | Value | Reference |

| Standard Non-polar Retention Index | 960, 965 | nih.gov |

| Standard Polar Retention Index | 1256 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Related Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical and chemical analysis for separating, identifying, and quantifying components in a mixture. labmanager.comemerypharma.com In the context of this compound, HPLC methods are crucial for the determination of related substances, which include impurities from synthesis and degradation products. The development of a stability-indicating HPLC method is essential to ensure the quality and safety of the compound. labmanager.commaynoothuniversity.ie

The analysis of related compounds often involves the use of reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase. sielc.com For compounds like this compound, a C18 column is a common choice for the stationary phase. maynoothuniversity.ieinnovareacademics.in The mobile phase composition is a critical parameter that is optimized to achieve adequate separation of the main compound from its related substances. pensoft.net A typical mobile phase might consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. maynoothuniversity.ieinnovareacademics.in Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with a wide range of polarities. maynoothuniversity.ie

For instance, a gradient program might be used with a mobile phase consisting of acetonitrile/methanol and a phosphoric acid solution in water. maynoothuniversity.ie The pH of the mobile phase can significantly affect the retention of ionizable compounds. maynoothuniversity.ie While this compound itself is a neutral compound, its potential impurities or degradation products might be acidic or basic, making pH control of the mobile phase important for their separation. maynoothuniversity.ie

The detection of this compound and its related compounds is typically performed using a UV detector. maynoothuniversity.ie The selection of the detection wavelength is based on the UV absorbance characteristics of the analytes.

A key aspect of using HPLC for related compound analysis is method validation, which demonstrates that the analytical procedure is suitable for its intended purpose. emerypharma.comdemarcheiso17025.com Validation parameters include specificity, linearity, range, accuracy, precision, and robustness. emerypharma.com Specificity ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. emerypharma.com

In the analysis of a topical cream containing betamethasone-17-valerate (B13397696), a compound structurally related to this compound in that it is an ester, a stability-indicating RP-HPLC method was developed to separate the active ingredient from its degradation products and other formulation components. maynoothuniversity.ie This highlights the capability of HPLC to resolve complex mixtures and provide crucial data on the stability of the product.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the principles of HPLC method development for related esters provide a strong framework. For example, in the analysis of cardiazol, a newly synthesized cardioprotective agent, an HPLC method was developed to detect and quantify impurities from its synthesis. pensoft.net The method was validated for sensitivity, selectivity, precision, linearity, and accuracy, demonstrating its suitability for quality control. pensoft.net

Development of Robust Analytical Methods for this compound

The development of a robust analytical method is a critical process in ensuring the consistent and reliable analysis of a chemical compound like this compound. labmanager.com A robust method is one that remains unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. emerypharma.com This is a key component of method validation and is essential for the transfer of analytical methods between laboratories. agnopharma.com

The process of developing a robust analytical method involves several stages:

Defining the Analytical Objectives: The first step is to clearly define the purpose of the method, such as for the assay of the main component, impurity profiling, or stability testing. labmanager.comemerypharma.com

Method Selection and Optimization: Based on the chemical and physical properties of this compound and its potential related compounds, an appropriate analytical technique is chosen. labmanager.com For the analysis of a volatile ester like this compound, both Gas Chromatography (GC) and HPLC are potential techniques. americanpharmaceuticalreview.comnih.gov The initial method parameters, such as the choice of column, mobile phase composition (for HPLC), or carrier gas and temperature program (for GC), are selected and then systematically optimized to achieve the desired performance in terms of sensitivity, selectivity, and reproducibility. labmanager.com

Method Validation: Once the method is optimized, it undergoes a rigorous validation process to demonstrate its suitability for the intended purpose. emerypharma.com Key validation parameters that establish robustness include:

Specificity: The ability to assess the analyte in the presence of other components. emerypharma.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.com

Accuracy: The closeness of the test results obtained by the method to the true value. emerypharma.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). acs.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. emerypharma.com

Robustness: The capacity of the method to remain unaffected by small variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate. emerypharma.com

Table 1: Key Parameters in the Development of a Robust Analytical Method

| Parameter | Description |

| Objective | To accurately and reliably quantify this compound and its related compounds. |

| Technique | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). |

| Specificity | The method must be able to separate this compound from potential impurities and degradation products. |

| Linearity | A linear relationship between the detector response and the concentration of this compound and its related compounds must be established. |

| Accuracy | The method should provide results that are close to the true values, often assessed through recovery studies. |

| Precision | The method must demonstrate low variability in results when repeated under the same and different conditions (e.g., different days, analysts, or equipment). |

| Robustness | The method's performance should not be significantly affected by small, deliberate changes in analytical parameters. |

The development of such methods often utilizes a systematic approach, sometimes referred to as "Quality by Design" (QbD), to build quality into the method from the outset. This involves identifying critical method parameters and understanding their impact on the method's performance.

While specific research detailing robust analytical methods exclusively for this compound is not abundant, the established principles for analytical method development and validation in the pharmaceutical and chemical industries are directly applicable. labmanager.comemerypharma.comagnopharma.com The development of a stability-indicating assay for a topical cream containing betamethasone-17-valerate and fusidic acid, for example, demonstrates the successful application of these principles to complex mixtures containing esters. maynoothuniversity.ie The validation of this method included assessments of precision and accuracy, with relative standard deviations for precision being below 1.0% and recovery rates for accuracy between 99.1% and 102.4%. maynoothuniversity.ie

Reactivity, Reaction Mechanisms, and Mechanistic Insights

Hydrolytic Pathways of Allyl Valerate (B167501)

The primary hydrolytic pathway for allyl valerate involves the cleavage of the ester bond to yield allyl alcohol and valeric acid. This reaction can proceed through several mechanisms, influenced by catalysts, enzymes, and reaction conditions.

Kinetic Studies of Ester Hydrolysis

The general rate law for ester hydrolysis is expressed as: kobs = kA[H+] + kN + kB[OH-]

Where:

kobs is the observed pseudo-first-order rate constant.

kA is the second-order rate constant for acid-catalyzed hydrolysis.

kN is the pseudo-first-order rate constant for neutral hydrolysis.

kB is the second-order rate constant for base-catalyzed hydrolysis. epa.gov

While specific kinetic parameters for this compound are not widely documented in readily available literature, the principles governing the hydrolysis of similar aliphatic esters are directly applicable. Base-catalyzed hydrolysis is generally much faster than the acid-catalyzed or neutral processes for simple esters. mdpi.com For instance, the hydroxide (B78521) anion can be significantly more effective in catalyzing hydrolysis than the hydronium cation. science.gov

Table 1: General Kinetic Parameters in Ester Hydrolysis

| Parameter | Symbol | Description | Units |

| Observed Rate Constant | kobs | The overall pseudo-first-order rate of reaction at a constant pH. | s-1 |

| Acid-Catalysis Rate Constant | kA | Second-order rate constant for the proton-catalyzed pathway. | M-1s-1 |

| Neutral Rate Constant | kN | Pseudo-first-order rate constant for the water-promoted pathway. | s-1 |

| Base-Catalysis Rate Constant | kB | Second-order rate constant for the hydroxide-catalyzed pathway. | M-1s-1 |

This table presents the general rate constants involved in the kinetic study of ester hydrolysis.

Enzymatic Hydrolysis Mechanisms of Allyl Esters

Enzymes, particularly lipases and esterases, are highly efficient catalysts for the hydrolysis of esters under mild conditions. mdpi.com Studies on various allyl esters have demonstrated that they are viable substrates for several commercially available enzymes. Both Candida antarctica lipase (B570770) B (CAL-B) and pig liver esterase (PLE) have been shown to readily hydrolyze allyl esters of monocarboxylic acids. nist.gov

The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol moiety (allyl alcohol) and forming an acyl-enzyme complex. Finally, a water molecule hydrolyzes the acyl-enzyme complex, regenerating the free enzyme and releasing the carboxylic acid (valeric acid).

Lecitase® Ultra is another biocatalyst capable of hydrolyzing allyl esters, and its use has been explored in the kinetic resolution of racemic allyl esters, indicating a high degree of enantioselectivity. rsc.org The performance of lipases from Candida rugosa has also been investigated for the hydrolysis of allyl acetate (B1210297), a related compound. rsc.org

Table 2: Enzymes Used in the Hydrolysis of Allyl Esters

| Enzyme | Source | Substrate Example | Reference |

| Lipase B | Candida antarctica | Allyl esters of monocarboxylic acids | nist.gov |

| Esterase | Pig Liver (PLE) | Allyl esters of monocarboxylic acids | nist.gov |

| Lecitase® Ultra | (Phospholipase) | (E)-4-phenylbut-3-en-2-yl acetate | rsc.org |

| Lipase | Candida rugosa | Allyl acetate | rsc.org |

This table summarizes enzymes documented to be effective in the hydrolysis of various allyl esters.

Influence of pH and Temperature on Hydrolytic Stability

The stability of this compound against hydrolysis is significantly influenced by both pH and temperature.

Influence of pH: As described by the general rate law, the hydrolysis rate is pH-dependent. science.govresearchgate.net

Acidic Conditions (low pH): The reaction is catalyzed by H+ ions. The rate increases as the pH decreases from the neutral region.

Neutral Conditions (pH ≈ 7): The hydrolysis rate is at its minimum, dominated by the spontaneous reaction with water (kN).

Alkaline Conditions (high pH): The reaction is catalyzed by OH- ions. The rate increases rapidly as the pH increases, with this pathway often being the most significant degradation route under basic conditions. mdpi.com

This relationship typically results in a U-shaped pH-rate profile, where the ester exhibits maximum stability in the slightly acidic to neutral pH range. researchgate.net

Influence of Temperature: The rate of hydrolysis increases with temperature, a relationship that is generally described by the Arrhenius equation: k = A e(-Ea/RT)

Where:

k is the rate constant.

A is the pre-exponential factor.

Ea is the activation energy.

R is the universal gas constant.

T is the absolute temperature.

Increasing the temperature provides the necessary activation energy for the reaction, accelerating all pathways (acidic, neutral, and basic). researchgate.netresearchgate.net Studies on various esters confirm that elevating the temperature significantly reduces the half-life of the compound in aqueous solutions. rsc.orgnii.ac.jp

Oxidative Degradation Mechanisms

The presence of a double bond in the allyl group makes this compound susceptible to oxidative degradation. These reactions often proceed via free-radical mechanisms and can be initiated by various oxidants.

Free Radical Scavenging Pathways in Allyl Ester Oxidation

The allyl group (–CH₂–CH=CH₂) contains allylic hydrogens that are relatively weak and susceptible to abstraction by free radicals. This property allows allylic compounds to act as radical scavengers, interrupting oxidative chain reactions. Studies on related compounds, such as S-allylcysteine, demonstrate that the allyl group plays a crucial role in scavenging reactive oxygen species like the hydroxyl radical (•OH) and peroxyl radicals (ROO•). mdpi.comresearchgate.netresearchgate.net

The primary scavenging mechanism is hydrogen abstraction from the allylic position: R• + CH₂=CH–CH₂–O–CO–R' → RH + CH₂=CH–ĊH–O–CO–R'

The resulting allylic radical is resonance-stabilized, which lowers the activation energy for its formation and makes the process favorable. This stabilization delocalizes the unpaired electron across the three-carbon system, and the resulting radical is less reactive than the initial aggressive radical (R•), effectively slowing down or terminating the oxidative cascade.

Role of Peroxides and Hydroperoxides in Oxidative Breakdown

Organic peroxides and hydroperoxides (ROOH) are key initiators and intermediates in the oxidative breakdown of allylic compounds. In the presence of heat or transition metal catalysts (e.g., copper salts), peroxides decompose to form highly reactive alkoxy (RO•) and peroxy (ROO•) radicals. acs.org

These radicals can initiate the degradation of this compound by abstracting an allylic hydrogen, as described in the section above. This is a key step in processes like the Kharasch-Sosnovsky reaction, where alkenes are oxidized at the allylic position by peroxy esters in the presence of copper catalysts. testbook.com

The mechanism proceeds as follows:

Initiation: A peroxide decomposes to form radicals (e.g., t-BuO• from tert-butyl hydroperoxide).

Propagation: The t-BuO• radical abstracts a hydrogen from the allylic position of this compound to form a resonance-stabilized allylic radical.

Oxidation/Termination: This allylic radical can then undergo several reactions, including reacting with a copper(II) species to form a new C-O bond and generate the oxidized product, or reacting with molecular oxygen to form a peroxyl radical, which can propagate the chain reaction.

Studies on the atmospheric oxidation of the related compound allyl acetate show that its reaction with OH radicals leads to the formation of hydroxyalkoxy radicals. science.gov The subsequent fate of these radicals, whether decomposition or further reaction with O₂, determines the final oxidative breakdown products. science.gov This highlights the central role of radical intermediates, often generated from peroxides or through interaction with other oxidants, in the degradation of allyl esters.

Formation of Aldehydes, Ketones, and Carboxylic Acids from Oxidation

The oxidation of this compound can proceed at the allylic position or involve the cleavage of the double bond, leading to the formation of various carbonyl compounds. The specific products formed depend on the oxidizing agent and reaction conditions.

Generally, the oxidation of allylic compounds can be achieved using reagents like selenium dioxide (SeO2), which is known for the Riley oxidation. This reaction involves an ene reaction followed by a acs.orgnih.gov-sigmatropic rearrangement to yield an allylic alcohol. wikipedia.org While direct oxidation to an aldehyde or ketone at the allylic position is a known transformation, ketones are generally more resistant to further oxidation than aldehydes. ncert.nic.inlibretexts.org Aldehydes are readily oxidized to carboxylic acids by strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3), as well as milder ones like Tollens' reagent. ncert.nic.inopenstax.org

The oxidation of an aldehyde to a carboxylic acid using a chromium-based reagent proceeds through the formation of a gem-diol intermediate after the nucleophilic addition of water to the carbonyl group. libretexts.org This intermediate is then oxidized to the corresponding carboxylic acid. libretexts.org Ketones, lacking the key hydrogen atom on the carbonyl carbon, are inert to oxidation under mild conditions. libretexts.orgopenstax.org However, under harsh conditions with strong oxidizing agents and elevated temperatures, ketones can be oxidized via carbon-carbon bond cleavage, resulting in a mixture of carboxylic acids with fewer carbon atoms than the parent ketone. ncert.nic.in

For allylic alcohols, which can be intermediates in the oxidation of allyl esters, copper-catalyzed aerobic oxidation can produce aldehydes, which can then be further oxidized to carboxylic acids using sodium chlorite (B76162) (Lindgren oxidation). rsc.org Biocatalytic methods, employing enzymes like P450 monooxygenases, also represent a pathway for the selective oxidation of allylic positions to form allylic alcohols. nih.gov These alcohols can be further oxidized to aldehydes and subsequently to carboxylic acids. nih.govrsc.org

Polymerization and Cross-linking Reactions

This compound, containing a reactive double bond, can participate in polymerization and cross-linking reactions.

Radical Polymerization of this compound

This compound can undergo free-radical polymerization, a common method for producing a significant portion of industrial polymers. google.combeilstein-journals.org The process is a chain reaction involving initiation, propagation, and termination steps. beilstein-journals.org However, the polymerization of allylic monomers can sometimes be retarded by the formation of stable π-allyl radicals. d-nb.info Effective chain transfer is a characteristic feature in the polymerization of many allylic compounds. researchgate.net

Cross-linking Efficiencies of Allyl-Substituted Compounds in Polymer Networks

Allyl-functionalized compounds are valuable for creating cross-linked polymer networks. One prominent method is thiol-ene click chemistry, where the allyl groups react with multifunctional thiols to form a stable network. mdpi.com The efficiency of this cross-linking can be quantified by monitoring the consumption of the allyl groups, for instance, through spectroscopic methods like HR-MAS 1H NMR. mdpi.com

The density and nature of these cross-links are critical in defining the material's properties. The concept of effective cross-link density, which considers the elastic contribution of each cross-link, has been shown to correlate strongly with the thermo-mechanical properties of the polymer network, such as the elastic modulus and glass transition temperature (Tg). chemrxiv.org The topology of the polymer, whether linear, branched, or cyclic, also significantly influences the properties and self-healing efficiency of the resulting dual crosslinked networks. rsc.org Dynamic covalent bonds can be incorporated to create reversible crosslinks, allowing for materials that are both robust and reshapable. rsc.orgrsc.org

Copolymerization Studies with Other Monomers

This compound has been studied in copolymerization reactions with other vinyl monomers. A notable example is its copolymerization with vinyl acetate. The reactivity ratios for this pair have been determined, providing insight into the incorporation of each monomer into the polymer chain. researchgate.netresearchgate.net The Kelen-Tüdos method was used to establish these values. researchgate.netresearchgate.net

The Alfrey-Price Q-e scheme is often used to predict monomer reactivity in copolymerization. The 'e' parameter, which reflects the polarity of the monomer's double bond, has been shown to correlate with properties like the dissociation constants of the carboxylic acids that constitute the allyl ester monomers. researchgate.net

Table 1: Reactivity Ratios for the Radical Copolymerization of Allyl Esters (M1) with Vinyl Acetate (M2) This table presents the monomer reactivity ratios (r1 and r2) for the copolymerization of various allyl esters with vinyl acetate, as determined by the Kelen-Tüdos method.

| Allyl Ester (M1) | r1 | r2 |

|---|---|---|

| This compound | 0.58 | 1.07 |

| Allyl propionate | 0.42 | 1.29 |

| Allyl butyrate | 0.64 | 0.97 |

| Allyl isobutyrate | 0.51 | 1.04 |

| Allyl trimethylacetate | 0.34 | 1.15 |

Data sourced from ResearchGate. researchgate.netresearchgate.net

Other Chemical Transformations

Isomerization Pathways of Allyl Esters

The isomerization of the allyl double bond is a significant transformation for allyl esters. This reaction can be catalyzed by various transition metals or by bases.

Palladium catalysts have been shown to be effective for the isomerization of allyl esters. For example, the dinuclear palladium(I) complex [PdI(μ‐Br)(PtBu3)]2 can catalyze the isomerization of allyl benzoate (B1203000) to a mixture of (E)- and (Z)-propenyl benzoate. nih.gov The reaction proceeds with the Z-isomer as the major product. nih.gov The mechanism can involve both mononuclear and dinuclear palladium pathways. nih.gov

Base-catalyzed isomerization has also been explored for allylic compounds. While this method works for allylic alcohols and ethers, leading to stereospecific transformations through an ion-pairing mechanism, studies have shown that allyl esters may not isomerize under these specific conditions. acs.org The mechanism for base-catalyzed isomerization involves a rate-limiting deprotonation step, forming an intimate ion pair that facilitates the transfer of chirality. acs.org The direct nih.govwikipedia.org-hydrogen shift is a thermally forbidden process, necessitating a stepwise, catalyzed pathway. nih.gov

Table 2: Isomerization of Allyl Benzoate (1d) using a Dinuclear Palladium Catalyst This table details the experimental conditions and results for the isomerization of allyl benzoate catalyzed by [PdI(μ‐Br)(PtBu3)]2 (Pd1).

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | E/Z Ratio |

|---|---|---|---|---|---|

| Allyl benzoate | 0.25 | 25 | 24 | 98 | 1 : 2.2 |

Data sourced from Chemistry – A European Journal. nih.gov

Hydrogenation and Reduction Reactions of this compound

The structure of this compound features two primary functional groups susceptible to hydrogenation and reduction: the carbon-carbon double bond (C=C) of the allyl group and the carbonyl group (C=O) of the ester. The reaction outcomes are highly dependent on the chosen catalyst and reaction conditions.

Selective Hydrogenation of the Allyl Group:

The C=C double bond is significantly more reactive towards catalytic hydrogenation than the ester group. libretexts.org Under standard, mild conditions, selective reduction of the alkene is achieved. This reaction, known as hydrogenation, involves the addition of two hydrogen atoms across the double bond, converting the allyl group into a propyl group. libretexts.org The product of this selective reaction is propyl valerate. This process is typically exothermic and is facilitated by heterogeneous catalysts. libretexts.org

Commonly employed catalysts for this transformation include finely divided metals such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. libretexts.org The reaction is generally carried out by dissolving the ester in a suitable solvent, like ethanol (B145695) or acetic acid, and exposing the mixture to hydrogen gas in the presence of the catalyst. libretexts.org

Reduction of the Ester Group:

Reduction of the ester functional group to the corresponding alcohols (1-pentanol and propanol) is a more challenging transformation that requires more forcing conditions or specialized catalytic systems. libretexts.orgresearchgate.net While classic methods utilize stoichiometric amounts of strong reducing agents like lithium aluminum hydride, catalytic hydrogenation offers a more atom-economical alternative. acs.org

Homogeneous catalysts, particularly those based on ruthenium, have proven effective for ester hydrogenation. researchgate.netacs.org For instance, ruthenium complexes can catalyze the reduction of both aliphatic and aromatic esters to their respective alcohols under hydrogen pressure. acs.orgacs.org These reactions often require higher temperatures and pressures compared to alkene hydrogenation. libretexts.org Complete reduction of this compound under these conditions would cleave the ester bond and reduce both the valerate and allyl moieties, ultimately yielding 1-pentanol (B3423595) and 1-propanol.

Table 1: Hydrogenation and Reduction Reactions of this compound

| Reaction Type | Primary Site of Reaction | Typical Catalysts | Typical Conditions | Major Product(s) |

|---|---|---|---|---|

| Selective Alkene Hydrogenation | Allyl C=C | Pd/C, PtO₂, Raney Ni | Low H₂ pressure, Room Temp. | Propyl valerate |

| Ester Reduction / Hydrogenolysis | Ester C=O | Ru-based homogeneous catalysts, Copper chromite | High H₂ pressure (e.g., 50 bar), Elevated Temp. (e.g., 40-120 °C) | 1-Pentanol, 1-Propanol |

Addition Reactions involving the Allyl Moiety

The electron-rich double bond of the allyl group in this compound is a prime site for various electrophilic and catalytic addition reactions. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.

Hydroformylation:

Hydroformylation, also known as the oxo process, involves the addition of a hydrogen atom and a formyl group (–CHO) across the C=C double bond. researchgate.net This reaction is one of the most significant industrial processes for producing aldehydes. ionicviper.org When applied to this compound, hydroformylation can lead to two regioisomeric aldehyde products. The reaction is typically catalyzed by complexes of rhodium or cobalt. researchgate.net

Rhodium-based catalysts, such as hydridocarbonyltris(triphenylphosphine)rhodium(I) (RhH(CO)(PPh₃)₃), are highly efficient and selective for this transformation, often favoring the formation of the linear aldehyde. researchgate.netchemcess.com The hydroformylation of the related compound, allyl alcohol, is a well-studied route to 1,4-butanediol (B3395766), proceeding through a 4-hydroxybutyraldehyde (B1207772) intermediate. chemcess.comresearchgate.nettaylorfrancis.com By analogy, the hydroformylation of this compound would yield a mixture of 5-(valeryloxy)pentanal (the linear product) and 4-(valeryloxy)-2-methylbutanal (the branched product).

Hydrosilylation:

Hydrosilylation is the catalytic addition of a silicon-hydride (Si-H) bond across the double bond of the allyl group. This reaction is a fundamental method for forming carbon-silicon bonds and is widely used in the production of organosilicon compounds. nih.gov The reaction is most commonly catalyzed by platinum complexes, such as Karstedt's catalyst, although rhodium catalysts are also effective. nih.govscirp.org

The mechanism generally involves the oxidative addition of the Si-H bond to the metal center, followed by alkene coordination and insertion. libretexts.org For terminal alkenes like the allyl group in this compound, the reaction typically exhibits high regioselectivity, leading to the anti-Markovnikov addition product (β-adduct). scirp.orglibretexts.org This means the silyl (B83357) group attaches to the terminal carbon atom of the former double bond. The reaction of this compound with a hydrosilane (e.g., trichlorosilane (B8805176) or a trialkylsilane) would thus selectively produce the γ-silylpropyl valerate.

Table 2: Addition Reactions of the Allyl Moiety in this compound

| Reaction Type | Reagents | Typical Catalysts | Major Product(s) | Key Features |

|---|---|---|---|---|

| Hydroformylation | H₂, CO | RhH(CO)(PPh₃)₃, Cobalt Carbonyls | 5-(valeryloxy)pentanal (linear), 4-(valeryloxy)-2-methylbutanal (branched) | Forms aldehydes; Rh catalysts often favor the linear isomer. researchgate.netchemcess.com |

| Hydrosilylation | Hydrosilanes (e.g., HSiCl₃, R₃SiH) | Platinum complexes (e.g., Karstedt's catalyst), Rhodium complexes | Propyl-3-(silyl) valerate | Forms a C-Si bond; typically results in anti-Markovnikov (β) addition. scirp.orglibretexts.org |

Environmental Fate and Degradation Studies of Allyl Valerate

Biodegradation Pathways in Environmental Matrices

Biodegradation is a crucial process in the environmental breakdown of organic compounds like allyl valerate (B167501). This process is mediated by microorganisms that utilize the compound as a source of carbon and energy.

The microbial degradation of fatty acid esters, including allyl valerate, is a well-established pathway. The initial and rate-limiting step typically involves the enzymatic hydrolysis of the ester bond. jmb.or.kr This reaction is catalyzed by extracellular hydrolytic enzymes, specifically lipases and esterases, which are produced by a wide array of microorganisms. jmb.or.krlyellcollection.org

For this compound, this enzymatic hydrolysis yields allyl alcohol and valeric acid (pentanoic acid). nih.govindustrialchemicals.gov.au

Enzymatic Hydrolysis:

Reaction: this compound + H₂O → Allyl Alcohol + Valeric Acid

Enzymes: Lipases, Esterases

Following hydrolysis, the resulting products are further metabolized by the microorganisms. Valeric acid, a short-chain fatty acid, is readily transported into the microbial cell. researchgate.net Inside the cell, it is activated to its coenzyme A (CoA) ester, valeryl-CoA, and subsequently catabolized through the β-oxidation pathway. lyellcollection.orgresearchgate.net This cycle sequentially shortens the fatty acid chain by two carbon units in each turn, producing acetyl-CoA, which then enters central metabolic pathways (like the Krebs cycle) to generate energy and cellular biomass. jmb.or.krresearchgate.net The allyl alcohol portion is oxidized to acrolein, which is then converted to acrylic acid. industrialchemicals.gov.au

The decomposition of this compound and its hydrolysis products can proceed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways, rates, and end-products differ significantly. lyellcollection.orgstbiologicals.com

Aerobic Decomposition: In the presence of oxygen, microorganisms rapidly break down organic matter. stbiologicals.com Aerobic decomposition is characterized by high microbial activity and leads to the complete oxidation of the organic substrate. stbiologicals.comwikipedia.org The valeric acid produced from this compound hydrolysis is ultimately converted to carbon dioxide and water. researchgate.net This process is generally efficient and results in the formation of nutrient-rich humus in soil environments. stbiologicals.com

Anaerobic Decomposition: In environments lacking oxygen, such as waterlogged soils, sediments, or anaerobic digesters, decomposition is a slower process handled by a different consortium of microbes. stbiologicals.comwikipedia.org The anaerobic degradation of valerate has been shown to proceed via fermentation, producing intermediates such as propionate, acetate (B1210297), and hydrogen. iisc.ac.inupc.edu These intermediates are then utilized by methanogenic archaea to produce methane (B114726) and carbon dioxide. wikipedia.orgupc.edu

| Characteristic | Aerobic Decomposition | Anaerobic Decomposition |

|---|---|---|

| Oxygen Requirement | Required | Absent |

| Decomposition Rate | Fast | Slow |

| Key Microbial Groups | Aerobic bacteria, fungi | Fermentative bacteria, methanogenic archaea |

| Intermediate Products | Acetyl-CoA | Propionate, Acetate, Hydrogen |

| Final Products | Carbon Dioxide (CO₂), Water (H₂O), Biomass | Methane (CH₄), Carbon Dioxide (CO₂), Trace H₂S |

Environmental Distribution and Persistence Potential

The environmental behavior of a chemical compound is dictated by its intrinsic physical and chemical properties, which influence its distribution across different environmental compartments and its persistence within ecosystems. For this compound, a volatile organic compound (VOC), understanding these characteristics is crucial for predicting its environmental fate.

The distribution of this compound in the environment can be predicted using environmental partitioning models, often referred to as fugacity models. These models estimate how a chemical divides itself between air, water, soil, and sediment based on its physical-chemical properties. Key parameters for these models include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). This compound, being a volatile ester, is anticipated to predominantly exist in the gas phase in the atmosphere. nih.govresearchgate.net

The partitioning behavior of VOCs like this compound is complex and influenced by various environmental factors. sc.edu In aquatic systems, its distribution is governed by its solubility and its tendency to volatilize into the atmosphere. In soil, its movement is influenced by the soil's organic matter content, water content, and temperature. publish.csiro.au For instance, the soil-air partition coefficient (KSA) for non-polar VOCs shows a strong correlation with organic matter content in the soil. publish.csiro.au Similarly, the gas-particle partitioning coefficient (Kp), which describes the distribution between the gas phase and aerosol particles in the atmosphere, is affected by relative humidity (RH) and temperature. nih.govsc.edu For many VOCs, Kp decreases as RH levels increase. sc.edu

The following table summarizes key physical and chemical properties of this compound that are used as inputs for environmental partitioning models.

| Property | Value | Source |

| Molecular Formula | C8H14O2 | nih.gov |

| Molecular Weight | 142.20 g/mol | nih.gov |

| Boiling Point | 164.00 to 165.00 °C @ 760.00 mm Hg | nih.gov |

| XLogP3-AA (log Kow) | 2.1 | nih.gov |

| Vapor Pressure | Data not available | |

| Water Solubility | Data not available |

Note: The octanol-water partition coefficient (log Kow) suggests a moderate potential for bioaccumulation. The lack of precise vapor pressure and water solubility data necessitates reliance on estimation methods within partitioning models.